molecular formula C13H19FN4 B12439721 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016816-57-1

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide

Cat. No.: B12439721
CAS No.: 1016816-57-1
M. Wt: 250.32 g/mol
InChI Key: PQCYBTVNNOIGJE-UHFFFAOYSA-N
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Properties

CAS No.

1016816-57-1

Molecular Formula

C13H19FN4

Molecular Weight

250.32 g/mol

IUPAC Name

3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H19FN4/c1-17-4-6-18(7-5-17)9-11-3-2-10(13(15)16)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H3,15,16)

InChI Key

PQCYBTVNNOIGJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves multiple steps. One common method includes the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and carboximidamide group make it particularly interesting for research in medicinal chemistry and drug development .

Biological Activity

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide (CAS No. 1016816-57-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular FormulaC13H19FN4
Molecular Weight250.32 g/mol
IUPAC Name3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide
CAS Number1016816-57-1
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound is believed to inhibit certain pathways that are crucial for disease progression, particularly in inflammatory and neurological contexts.

Antiinflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, selective phosphodiesterase (PDE) inhibitors have been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by modulating cAMP levels and downstream signaling pathways .

Neuroprotective Properties

Research has also suggested potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to enhance cognitive function and provide protection against neurodegenerative diseases by inhibiting PDE4, which is implicated in memory and learning processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • PDE Inhibition : A study highlighted the effectiveness of PDE inhibitors in reducing airway hyperreactivity in asthmatic models, indicating a potential therapeutic application for inflammatory diseases .
  • Cognitive Enhancement : Another investigation focused on the role of PDE4 inhibitors in improving memory retention in animal models, suggesting that similar compounds could be beneficial in treating cognitive decline associated with aging or neurodegenerative conditions .
  • Antibacterial Activity : Some derivatives have shown promising antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effective activity against various bacterial strains, although specific data for this compound remains limited .

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other similar compounds. Below is a comparison table highlighting its distinct features:

Compound NameStructure FeaturesBiological Activity
3-Fluoro-4-anilineLacks carboximidamide groupLimited anti-inflammatory
4-(4-Methylpiperazin-1-ylmethyl)-N-(phenyl)amideDifferent substituents on the benzene ringModerate anti-inflammatory
3-Fluoro-4-[...]-carboximidamide Unique fluorine and carboximidamide groupsPromising anti-inflammatory & neuroprotective

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